

An In-depth Technical Guide to Octyl Octanoate: Synonyms, Nomenclature

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Compound of Interest

Compound Name: Octyl octanoate
Cat. No.: B1197113

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl octanoate (CAS No. 2306-88-9) is a fatty acid ester with applications in the flavor, fragrance, and pharmaceutical industries.[1][2] Its properties make it a key component in various formulations and other cosmetic preparations. This technical guide provides a comprehensive overview of the nomenclature, synonyms, and physical properties of Octyl octanoate, along with experimental protocols for its synthesis, purification, and analysis, aimed at providing researchers and professionals with the necessary information for

Nomenclature and Synonyms

A clear understanding of the various names and identifiers for **octyl octanoate** is crucial for accurate literature searches and regulatory compliance.

Table 1: Synonyms and Identifiers for **Octyl Octanoate**

| Category | Identifier |
|-------------------|---|
| IUPAC Name | octyl octanoate |
| Common Synonyms | Octyl caprylate, n-Octyl caprylate, Caprylic acid octyl ester |
| CAS Number | 2306-88-9 |
| EINECS Number | 218-980-5 |
| FEMA Number | 2811 |
| Molecular Formula | C16H32O2 |
| SMILES | CCCCCCCCOC(=O)CCCCCCC |
| InChI | InChI=1S/C16H32O2/c1-3-5-7-9-11-13-15-18-16-4 |

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Caption: Relationship between different identifiers for **octyl octanoate**.

Physicochemical Properties

A summary of the key physicochemical properties of **octyl octanoate** is presented in Table 2.

Table 2: Physicochemical Properties of **Octyl Octanoate**

| Property | Value | Refer |
|------------------|---|-------|
| Molecular Weight | 256.42 g/mol | [2] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 307 °C (at 760 mmHg) | [2] |
| Melting Point | -18 °C | [2] |
| Density | 0.859 g/mL at 25 °C | [2] |
| Refractive Index | 1.435 at 20 °C | [2] |
| Solubility | Insoluble in water; soluble in alcohol. | [1] |
| Flash Point | >110 °C | [2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of **octyl octanoate**.

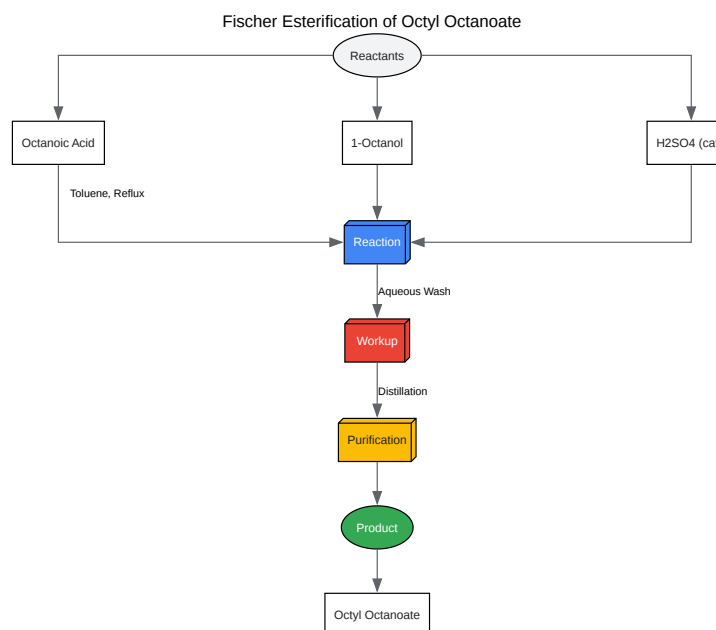
Synthesis via Fischer Esterification

The Fischer esterification is a classic and widely used method for the synthesis of esters from a carboxylic acid and an alcohol, catalyzed by a strong

Protocol:

- Reactants and Reagents:
 - Octanoic acid (1.0 mol)
 - 1-Octanol (1.2 mol, 20% molar excess)

- Concentrated sulfuric acid (0.05 mol, 5 mol%)
 - Toluene (200 mL)
 - Saturated sodium bicarbonate solution
 - Saturated sodium chloride solution (brine)
 - Anhydrous magnesium sulfate
- Procedure:
1. To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add octanoic acid, 1-octanol, and toluene.
 2. Slowly add concentrated sulfuric acid to the mixture while stirring.
 3. Heat the reaction mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.
 4. Continue the reflux until no more water is collected in the trap (approximately 4-6 hours).
 5. Allow the reaction mixture to cool to room temperature.
 6. Transfer the mixture to a separatory funnel and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (until e
 7. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude **octyl octanoate**.



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Caption: Workflow for the synthesis of **octyl octanoate**.

Purification by Fractional Distillation under Reduced Pressure

To obtain high-purity **octyl octanoate**, the crude product should be purified by fractional distillation under reduced pressure to prevent decomposition

Protocol:

- Apparatus:

- Fractional distillation apparatus with a Vigreux column
- Round-bottom flask
- Receiving flask
- Thermometer
- Vacuum source (e.g., vacuum pump)
- Heating mantle with a stirrer
- Procedure:
 1. Set up the fractional distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
 2. Place the crude **octyl octanoate** in the round-bottom flask with a few boiling chips or a magnetic stir bar.
 3. Gradually apply vacuum to the system. A pressure of 1-5 mmHg is recommended.
 4. Begin heating the flask gently.
 5. Collect the fraction that distills at the expected boiling point of **octyl octanoate** at the applied pressure. (The boiling point will be significantly low
 6. Discard any initial lower-boiling fractions and stop the distillation before any higher-boiling impurities begin to distill.

Analytical Methods

GC-MS is a powerful technique for assessing the purity of **octyl octanoate** and identifying any impurities.

Protocol:

- Instrumentation and Conditions:
 - Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m).
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Injector Temperature: 250 °C.
 - Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 280 °C.
 - Hold at 280 °C for 5 minutes.
 - MS Detector (if used):
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Scan Range: 40-400 amu.
- Sample Preparation:

- Dilute a small amount of the purified **octyl octanoate** in a suitable solvent (e.g., dichloromethane or hexane) to a concentration of approximately
 - Analysis:
 - Inject 1 μL of the prepared sample into the GC-MS system.
 - Analyze the resulting chromatogram and mass spectrum to determine the retention time of **octyl octanoate** and identify any impurity peaks by c
- ^1H and ^{13}C NMR spectroscopy are used to confirm the chemical structure of the synthesized **octyl octanoate**.

Protocol:

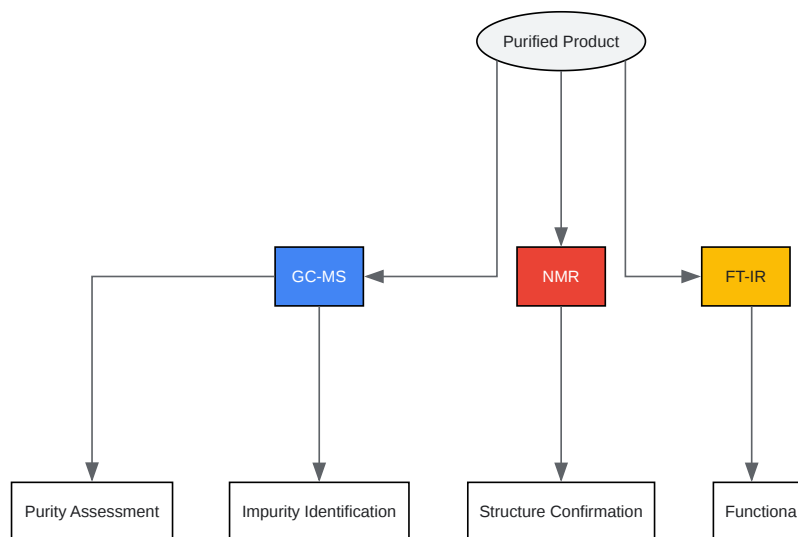
- Sample Preparation:
 - Dissolve approximately 10-20 mg of the purified **octyl octanoate** in 0.6-0.7 mL of deuterated chloroform (CDCl_3) in an NMR tube.
- ^1H NMR Parameters:
 - Spectrometer: 400 MHz or higher.
 - Number of Scans: 16.
 - Relaxation Delay: 1 s.
 - Pulse Width: 30° .
- ^{13}C NMR Parameters:
 - Spectrometer: 100 MHz or higher.
 - Number of Scans: 1024.
 - Relaxation Delay: 2 s.
 - Pulse Program: Proton-decoupled.

FT-IR spectroscopy is used to identify the characteristic functional groups present in **octyl octanoate**.

Protocol:

- Sample Preparation:
 - For a liquid sample like **octyl octanoate**, a neat sample can be analyzed by placing a drop of the liquid between two potassium bromide (KBr) o
- Instrument Parameters:
 - Scan Range: $4000\text{--}400\text{ cm}^{-1}$.
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16.
- Expected Absorptions:
 - Strong C=O stretching vibration of the ester group around 1740 cm^{-1} .
 - C-O stretching vibrations between $1300\text{--}1100\text{ cm}^{-1}$.
 - C-H stretching vibrations of the alkyl chains just below 3000 cm^{-1} .

Analytical Workflow for Octyl Octanoate

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Caption: Analytical techniques for the characterization of **octyl octanoate**.

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